Cas no 1152839-68-3 ((1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine)

(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine is a versatile amine derivative featuring a pyrazole core with a methyl group at the 1-position and an aminomethyl-propyl substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The pyrazole moiety offers stability and hydrogen-bonding capabilities, while the propylamine side chain enhances solubility and reactivity in synthetic applications. Its well-defined structure allows for precise modifications, making it valuable in the development of ligands, catalysts, and small-molecule inhibitors. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of organic synthesis protocols.
(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine structure
1152839-68-3 structure
商品名:(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine
CAS番号:1152839-68-3
MF:C8H15N3
メガワット:153.224801301956
CID:4572994

(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine 化学的及び物理的性質

名前と識別子

    • [(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
    • (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine
    • インチ: 1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3
    • InChIKey: IASSGUCHCVUBGG-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=C(CNCCC)C=N1

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 240.3±15.0 °C at 760 mmHg
  • フラッシュポイント: 99.1±20.4 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine セキュリティ情報

(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-71897-0.5g
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
0.5g
$175.0 2023-06-14
TRC
M324340-5mg
[(1-Methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3
5mg
$ 50.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01062325-1g
[(1-Methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
1g
¥1456.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01062325-5g
[(1-Methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
5g
¥4235.0 2023-04-05
Chemenu
CM433675-250mg
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%+
250mg
$140 2023-01-04
Enamine
EN300-71897-0.1g
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
0.1g
$66.0 2023-06-14
Enamine
EN300-71897-1.0g
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
1g
$256.0 2023-06-14
Aaron
AR01AH6P-500mg
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
500mg
$266.00 2025-02-09
Aaron
AR01AH6P-2.5g
[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
2.5g
$717.00 2023-12-16
A2B Chem LLC
AV67349-250mg
[(1-Methyl-1h-pyrazol-4-yl)methyl](propyl)amine
1152839-68-3 95%
250mg
$132.00 2024-04-20

(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine 関連文献

(1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amineに関する追加情報

Introduction to (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine and Its Significance in Modern Chemical Research

CAS No. 1152839-68-3 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, formally known as (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine, represents a unique molecular structure that combines a pyrazole core with amine functional groups, making it a promising candidate for various applications in medicinal chemistry and drug development.

The pyrazole moiety is a heterocyclic aromatic compound that is widely recognized for its biological activity and versatility in synthetic chemistry. Pyrazoles have been extensively studied due to their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of a methyl group at the 1-position and an amine substituent at the 4-position of the pyrazole ring in this compound enhances its reactivity and potential utility in further derivatization.

The propylamine side chain adds another layer of complexity to the molecule, influencing its solubility, stability, and interaction with biological targets. This structural feature makes (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine an intriguing candidate for exploring new pharmacophores and developing novel therapeutic agents. Recent studies have highlighted the importance of such compounds in the quest for treatments for various diseases, including neurological disorders and inflammatory conditions.

In the realm of drug discovery, the ability to modify and optimize molecular structures is crucial for achieving desired pharmacological properties. The flexibility offered by the amine and propyl groups allows for further chemical modifications, enabling researchers to fine-tune the compound's characteristics. This adaptability is particularly valuable in designing molecules that can interact selectively with biological receptors or enzymes, thereby enhancing therapeutic efficacy while minimizing side effects.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features influence biological activity. These tools have been instrumental in predicting the binding affinity of (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine to target proteins, providing insights into its potential mechanisms of action. Such computational studies often complement experimental approaches, accelerating the drug discovery process by identifying promising candidates for further investigation.

The compound's relevance extends beyond academic research; it holds potential for industrial applications as well. For instance, its unique structure could be leveraged in the development of novel catalysts or ligands for chemical synthesis. The pyrazole core, known for its stability and reactivity, can serve as a scaffold for designing molecules with specific catalytic properties. This opens up possibilities for more efficient and sustainable chemical processes.

Furthermore, the growing interest in green chemistry has spurred research into developing compounds that minimize environmental impact. The synthesis of (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine can be optimized to employ environmentally friendly methodologies, such as solvent-free reactions or catalytic processes that reduce waste generation. These approaches align with global efforts to promote sustainable practices in chemical manufacturing.

The biological activity of this compound has also been explored in preclinical studies aimed at evaluating its potential therapeutic benefits. Initial findings suggest that it may exhibit properties relevant to treating conditions characterized by inflammation or oxidative stress. While more research is needed to fully elucidate its mechanisms of action, these preliminary results underscore its promise as a lead compound for further development.

In conclusion, (1-Methyl-1H-pyrazol-4-yl)methyl(propyl)amine (CAS No. 1152839-68-3) represents a fascinating molecule with diverse applications in chemical research and drug development. Its unique structural features offer opportunities for innovation across multiple disciplines, from medicinal chemistry to sustainable industrial processes. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing scientific knowledge and developing new solutions to complex challenges.

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